2-Bromo-N-(3-ethoxyphenyl)acetamide

Catalog No.
S3418434
CAS No.
34325-69-4
M.F
C10H12BrNO2
M. Wt
258.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-(3-ethoxyphenyl)acetamide

CAS Number

34325-69-4

Product Name

2-Bromo-N-(3-ethoxyphenyl)acetamide

IUPAC Name

2-bromo-N-(3-ethoxyphenyl)acetamide

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

InChI

InChI=1S/C10H12BrNO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

CKURHKAZIYRODY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)CBr

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CBr

2-Bromo-N-(3-ethoxyphenyl)acetamide is an organic compound characterized by its molecular formula C10H12BrNO2C_{10}H_{12}BrNO_2 and a molecular weight of 258.12 g/mol. This compound features a bromine atom at the second position of the acetamide structure, along with an ethoxy group attached to a phenyl ring at the nitrogen atom. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Reduction: This compound can be reduced to yield the corresponding amine.
  • Oxidation: The ethoxy group may undergo oxidation to form carboxylic acids or aldehydes .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-Bromo-N-(3-ethoxyphenyl)acetamide has been explored in various studies. It has shown potential in:

  • Protein Interactions: The compound may interact with proteins, influencing their activity and stability.
  • Inhibition Studies: Its unique structure allows it to act as an inhibitor for specific enzymes, making it valuable in biochemical research .

Further investigation into its pharmacological properties could reveal additional therapeutic applications.

The synthesis of 2-Bromo-N-(3-ethoxyphenyl)acetamide typically involves:

  • Bromination of N-(3-ethoxyphenyl)acetamide: This reaction is carried out using brominating agents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane.
  • Reaction Conditions: The process is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

This method provides a straightforward approach to obtaining the desired compound.

2-Bromo-N-(3-ethoxyphenyl)acetamide finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: It is utilized in studies involving protein interactions and modifications.
  • Industry: The compound is used in developing new materials and chemical processes, particularly in pharmaceutical research and development .

Interaction studies involving 2-Bromo-N-(3-ethoxyphenyl)acetamide focus on its binding affinity with biological targets. Research indicates that the compound can effectively modify protein interactions, which may lead to significant implications in drug design and development. Its ability to fit into hydrophobic pockets of proteins enhances its specificity and effectiveness as a potential therapeutic agent .

Several compounds share structural similarities with 2-Bromo-N-(3-ethoxyphenyl)acetamide, each possessing unique characteristics:

Compound NameStructural Differences
2-Bromo-N-(4-ethoxyphenyl)acetamideEthoxy group at the para position
2-Bromo-N-(3-methoxyphenyl)acetamideMethoxy group instead of ethoxy
2-Bromo-N-(3-ethoxyphenyl)propionamidePropionamide group instead of acetamide

Uniqueness

The uniqueness of 2-Bromo-N-(3-ethoxyphenyl)acetamide lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile chemical modifications, while the ethoxyphenyl group enhances interactions with biological targets, making it a valuable compound for further research .

XLogP3

2.6

Dates

Last modified: 08-19-2023

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